Lapatinib

概述

描述

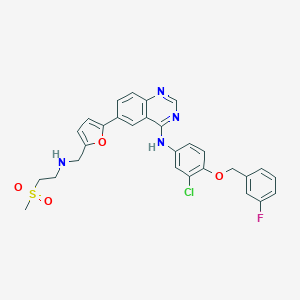

Lapatinib is an orally active drug used primarily for the treatment of breast cancer and other solid tumors. It is marketed under the trade names Tykerb and Tyverb by Novartis. This compound is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. It is used in combination therapy for HER2-positive breast cancer, particularly in patients with advanced or metastatic breast cancer whose tumors overexpress HER2 (ErbB2) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Lapatinib involves several key steps. One of the primary synthetic routes includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline to form N-[3-chloro-4-(3’-fluorobenzyloxy)phenyl]-6-iodo-quinazoline. This intermediate is then reacted with 5-(4-(3-chloro-4-(3-fluorobenzyloxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of the Meerwein reaction as a key step in the aryl C-C bond formation, avoiding costly boronate coupling chemistry used in conventional synthesis. This method is more cost-effective and suitable for large-scale production .

化学反应分析

Traditional Synthetic Routes

Early methods used Suzuki coupling and reductive amination (Table 1):

These routes faced challenges, including toxic intermediates (e.g., stannane reagents) and lengthy purification steps .

Improved Methods

Sustainable approaches emphasize atom efficiency and telescoped reactions :

- One-pot C–C coupling and hydrogenation : Pd/C catalyzes sequential Suzuki coupling and imine reduction, achieving 95% conversion .

- Transfer hydrogenation : Using HCONH instead of H reduces safety risks (71% isolated yield) .

Metabolic Reactions and Biotransformation

This compound undergoes extensive hepatic metabolism, primarily via CYP3A4/5 (70% contribution) :

Major Metabolic Pathways

| Enzyme | Reaction Type | Metabolite | Activity Relative to Parent |

|---|---|---|---|

| CYP3A4 | Oxidation | GW690006 (N-oxide) | Retains EGFR inhibition |

| CYP2C8/19 | Dealkylation | Inactive hydroxylated | None |

- Elimination : >98% via fecal excretion, with <2% renal clearance .

- Drug Interactions : this compound inhibits CYP3A4 (K = 4 µM) and CYP2C8 (K = 0.6 µM), increasing AUC of co-administered drugs like irinotecan by 41% .

Analytical Characterization

This compound and intermediates are monitored using:

- HPLC/MS/MS : Quantification in plasma (LLOQ: 1 ng/mL) and tissues (LLOQ: 5 ng/g) .

- NMR/X-ray Diffraction : Confirmation of monohydrate crystal structure .

- IR and Elemental Analysis : Validation of functional groups and stoichiometry .

Key Reaction Schemes

- Suzuki Coupling :

- Reductive Amination :

- CYP3A4-Mediated Oxidation :

科学研究应用

Treatment of HER2-Positive Breast Cancer

Lapatinib was approved by the FDA in March 2007 for use in combination with capecitabine for advanced or metastatic breast cancer that overexpresses HER2. Clinical trials have demonstrated that this compound significantly reduces the risk of disease progression when combined with capecitabine compared to capecitabine alone, showing a reduction in progression risk by 51% in pivotal phase III trials .

Table 1: Efficacy of this compound in Clinical Trials

Central Nervous System Metastases

This compound has shown promise in treating brain metastases from HER2-positive breast cancer. Studies indicate that it can penetrate the blood-brain barrier, leading to significant reductions in tumor volume in animal models and modest efficacy in clinical settings. In one study, 20% of evaluable patients experienced a CNS objective response, and 40% showed at least a 20% volumetric reduction in CNS lesions .

Combination Therapies

This compound is often used in combination with other therapies to enhance its efficacy:

- With Trastuzumab : Combining this compound with trastuzumab has shown synergistic effects on tumor cell apoptosis, particularly in trastuzumab-resistant cell lines .

- With Lipid-Based Nanoparticles : Recent research has explored the use of lipid-based nanoparticles as carriers for this compound, improving its delivery and effectiveness against tumors due to enhanced permeability and retention (EPR) effects .

Other Cancer Types

While primarily indicated for breast cancer, this compound's applications are being investigated for other malignancies:

- Gastric Cancer : Trials are ongoing to assess this compound's effectiveness in HER2-positive gastric and gastroesophageal junction cancers.

- Head and Neck Cancers : Research is exploring this compound's role in treating head and neck squamous cell carcinoma, particularly those expressing EGFR and HER2.

Pharmacodynamics and Mechanism of Action

This compound inhibits the phosphorylation of EGFR and HER2, leading to reduced cell proliferation and increased apoptosis in tumor cells. It has demonstrated significant activity against tumors that are resistant to other therapies, including trastuzumab . The compound exhibits a slow dissociation rate from its targets, prolonging its inhibitory effects on receptor phosphorylation.

Case Studies and Clinical Insights

Several case studies highlight this compound's effectiveness:

- A study involving patients with CNS metastases showed positive responses to this compound-based therapies, emphasizing its potential as a treatment option for patients with limited alternatives .

- In another instance, patients previously treated with multiple lines of therapy demonstrated improved outcomes when switched to this compound-based regimens .

作用机制

Lapatinib is a 4-anilinoquinazoline kinase inhibitor that targets the intracellular tyrosine kinase domains of both HER1/EGFR and HER2/ERBB2. By binding to these domains, this compound prevents receptor autophosphorylation upon ligand binding, thereby inhibiting tumor cell growth. This mechanism is crucial for its effectiveness in treating HER2-positive breast cancer .

相似化合物的比较

Lapatinib is often compared with other tyrosine kinase inhibitors, such as erlotinib and gefitinib. Unlike these compounds, which bind to the active conformation of EGFR, this compound binds to the inactive form of EGFR, making it unique in its mode of action . Other similar compounds include trastuzumab and pertuzumab, which also target the HER2 receptor but through different mechanisms .

List of Similar Compounds:- Erlotinib

- Gefitinib

- Trastuzumab

- Pertuzumab

This compound’s dual inhibition of both HER1 and HER2 pathways sets it apart from these similar compounds, providing a broader range of therapeutic effects .

生物活性

Lapatinib is a small-molecule, reversible inhibitor targeting the adenosine triphosphate (ATP) binding site of the ErbB family of receptor tyrosine kinases, specifically ErbB1 (EGFR) and ErbB2 (HER2). It is primarily used in the treatment of HER2-positive breast cancer, particularly in patients who have previously been treated with trastuzumab. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound's mechanism involves competitive inhibition of the kinase activity of both EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival. The unique structure of this compound allows it to bind effectively to these targets, as evidenced by its interaction with various protein kinases:

- IC50 Values :

This specificity suggests that this compound can effectively inhibit HER2-driven signaling pathways while minimizing off-target effects.

Pharmacokinetics

This compound is characterized by its absorption, distribution, metabolism, and excretion properties:

- Absorption : this compound is absorbed after oral administration with peak plasma concentrations occurring within 3 to 6 hours.

- Distribution : It has a volume of distribution (Vd) of approximately 4,000 L, indicating extensive tissue distribution.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this compound exhibits mixed-type inhibition on CYP3A4 .

- Excretion : The majority of this compound is eliminated via feces with minimal urinary excretion .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~25% |

| Peak Plasma Concentration | 2.4 µg/mL (4.1 µM) |

| Half-life | 24 hours |

| Volume of Distribution | ~4,000 L |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating HER2-positive breast cancer:

Key Trials and Findings

- EGF100151 Trial :

- Phase III NALA Trial :

Table: Summary of Clinical Outcomes

| Study | Treatment Group | Median PFS | Median OS |

|---|---|---|---|

| EGF100151 | This compound + Capecitabine | 8.8 months | Not reached |

| NALA Trial | This compound + Neratinib | 6.4 months | Not reported |

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

- Common Side Effects :

- Diarrhea

- Rash

- Nausea

- Serious Adverse Events :

- Cardiac toxicity has been noted, particularly in patients with pre-existing heart conditions.

In clinical trials, dose reductions due to adverse events were reported in approximately 5% of patients .

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

-

Case Study A :

- A patient with metastatic HER2-positive breast cancer showed a significant response to this compound after progression on trastuzumab, achieving stable disease for over six months.

-

Case Study B :

- Another patient experienced severe diarrhea leading to dose reduction but maintained disease control for over a year on a modified regimen.

属性

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFGMOOMADDAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046675 | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lapatinib is a 4-anilinoquinazoline kinase inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2)with a dissociation half-life of ≥300 minutes. Lapatinib inhibits ERBB-driven tumor cell growth in vitro and in various animal models. An additive effect was demonstrated in an in vitro study when lapatinib and 5-florouracil (the active metabolite of capecitabine) were used in combination in the 4 tumor cell lines tested. The growth inhibitory effects of lapatinib were evaluated in trastuzumab-conditioned cell lines. Lapatinib retained significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing medium in vitro. These in vitro findings suggest non-cross-resistance between these two agents., Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells., Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors., Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies. | |

| Record name | Lapatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

231277-92-2, 913989-15-8, 388082-78-8 | |

| Record name | Lapatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapatinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 282974X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lapatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。